molecular formula C5H8ClNO3S B6603283 (5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride CAS No. 2649003-89-2

(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride

Cat. No.: B6603283
CAS No.: 2649003-89-2
M. Wt: 197.64 g/mol
InChI Key: JTKGGZQWEPFPGV-UHFFFAOYSA-N
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Description

(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a dihydrooxazole (isoxazoline) ring system. The compound’s structure includes a 5-methyl substituent on the partially saturated oxazole ring and a reactive sulfonyl chloride (-SO₂Cl) group attached to the 3-position of the heterocycle. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other functionalized molecules.

Properties

IUPAC Name

(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKGGZQWEPFPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of appropriate oxazoline derivatives with methanesulfonyl chloride under controlled conditions. The reaction typically involves the use of a base to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced oxazoline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Oxazole derivatives

  • Reduction: Reduced oxazoline derivatives

  • Substitution: Various sulfonyl derivatives

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for potential biological activity, including antimicrobial properties.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl Chloride

The closest structural analog is (5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride , which substitutes the 5-methyl group with a 5,5-dimethyl moiety (). Key differences include:

Property Main Compound 5,5-Dimethyl Analog
Substituent 5-methyl 5,5-dimethyl
Steric Hindrance Moderate High (due to geminal methyl groups)
Ring Conformation Partially planar Increased puckering (steric strain)
Reactivity Likely more reactive toward nucleophiles Reduced reactivity (steric shielding of SO₂Cl)

This could impact its utility in reactions requiring rapid nucleophilic substitution, such as sulfonamide formation .

Comparison with Aromatic Sulfonyl Chlorides (e.g., p-Toluenesulfonyl Chloride)

Aryl sulfonyl chlorides like p-toluenesulfonyl chloride are widely used in organic synthesis. Contrasting features include:

Property Main Compound p-Toluenesulfonyl Chloride
Core Structure Dihydrooxazole heterocycle Aromatic benzene ring
Electronic Effects Electron-withdrawing oxazole ring Electron-donating methyl group on benzene
Reactivity Enhanced electrophilicity (oxazole effect) Moderate reactivity
Applications Targeted drug intermediates General-purpose sulfonylation reagent

The oxazole ring in the main compound may activate the sulfonyl chloride group via electron-withdrawing effects, accelerating reactions with amines or alcohols. In contrast, p-toluenesulfonyl chloride’s reactivity is modulated by the aromatic ring’s electronic properties, making it less selective in certain contexts .

Comparison with Sulfonamide Derivatives

The main compound serves as a precursor to sulfonamides. For example, 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () is synthesized by reacting the main compound’s sulfonamide derivative with p-toluenesulfonyl chloride. Key distinctions:

Property Main Compound Sulfonamide Derivative
Functional Group Sulfonyl chloride (-SO₂Cl) Sulfonamide (-SO₂NH-)
Stability Moisture-sensitive Stable under ambient conditions
Synthetic Utility Reactive intermediate Final bioactive product

The sulfonamide derivative’s stability and biological relevance highlight the main compound’s role as a versatile building block in drug discovery .

Research Findings and Implications

  • Synthetic Methods : The main compound’s synthesis likely involves halogenation or sulfonation of a preformed dihydrooxazole scaffold, analogous to methods used for triazole-thiol derivatives ().
  • Reactivity Trends : Steric and electronic factors dominate reactivity differences. For instance, the 5,5-dimethyl analog’s hindered structure may necessitate harsher reaction conditions compared to the main compound .

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